2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine
Description
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine (CID: 66465765) is a pyrrolidine derivative featuring a fluorinated aromatic substituent. Its molecular formula is C₁₂H₁₆FN (molecular weight: 193.26 g/mol). The structure includes a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methyl group and a 4-fluorobenzyl group. Key identifiers include:
- SMILES: CC1(CCCN1)CC2=CC=C(C=C2)F
- InChIKey: RGMHMTZMDCMTJL-UHFFFAOYSA-N
Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 145.3 Ų for [M+H]+ and 147.2 Ų for [M-H]⁻ . No literature or patent data are currently available for this compound, limiting insights into its biological activity or synthetic applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHMTZMDCMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516662-06-8 | |
| Record name | 2-[(4-fluorophenyl)methyl]-2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Molecular Formula : C₁₂H₁₅ClF₂N (hydrochloride salt).
- Key Differences :
- Substitution on the phenyl ring includes chloro (Cl) and fluoro (F) at the 4- and 3-positions, respectively, compared to the single 4-fluoro substituent in the target compound.
- The addition of Cl introduces a heavier atom (atomic weight 35.45 vs. F: 19.00), increasing molecular weight (the hydrochloride salt has a higher mass than the free base).
- Chlorine’s electron-withdrawing effect may alter lipophilicity and binding affinity compared to the purely fluorinated analog .
1-[2-(4-Fluorophenyl)-1-phenylethyl]pyrrolidine
- Molecular Formula : C₁₈H₂₀FN.
- Key Differences :
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-methylpyrrolo[1,2-b]pyridazine carboxylate
- Key Features: A fused pyrrolo-pyridazine ring system with 2,3-difluorophenyl and methyl substituents. Additional oxygen and nitrogen atoms in the heterocycle alter polarity and hydrogen-bonding capacity .
Structural and Physicochemical Data Comparison
Key Trends and Implications
- Electron-Withdrawing Substituents : Fluorine and chlorine atoms increase polarity and may improve binding to hydrophobic pockets in biological targets.
- Heterocycle Modifications : Fused rings (e.g., pyrrolo-pyridazine in ) introduce additional sites for hydrogen bonding, impacting solubility and target selectivity.
Biological Activity
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine includes a pyrrolidine ring substituted at the second position with a (4-fluorophenyl)methyl group. The presence of fluorine on the phenyl ring enhances the compound's reactivity and biological activity through improved binding affinity to various biological targets.
The compound is believed to exert its biological effects by interacting with specific receptors and enzymes, modulating their activity. Preliminary studies suggest that it may influence neurotransmitter receptors and ion channels, although the precise molecular targets are still under investigation.
Biological Activities
Research indicates that 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : It has been investigated for its potential as an anticancer agent, with some studies indicating that it may inhibit cancer cell proliferation through various pathways.
- CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its structural features may enhance lipophilicity, facilitating better CNS distribution .
In Vitro Studies
Several in vitro studies have assessed the biological activity of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine:
- Cell Proliferation Assays : These assays demonstrated that the compound could inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Binding Studies : Binding affinity assays have shown that the compound interacts effectively with certain receptors involved in neurotransmission, which may contribute to its CNS effects.
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Animal Models : In preclinical models, administration of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine resulted in significant reductions in tumor size in xenograft models. These findings support its efficacy as a potential anticancer drug .
- Toxicity Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, which is crucial for its development as a pharmaceutical agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2R)-2-(phenylmethyl)pyrrolidine | Pyrrolidine ring with a phenylmethyl group | Lacks fluorine; different biological activity |
| (3R)-3-(4-fluorophenyl)pyrrolidine | Pyrrolidine ring with a 4-fluorophenyl group | Different position of substitution affects activity |
| (S)-N-(4-fluorobenzyl)pyrrolidine | Pyrrolidine ring with a 4-fluorobenzyl group | Variation in chirality may influence effects |
This table illustrates how variations in substitution patterns and stereochemistry can lead to significant differences in biological activity and chemical reactivity.
Case Studies
- Anticancer Efficacy : A study conducted on xenograft models demonstrated that treatment with 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine resulted in a median survival increase from 33 days in control groups to 55 days in treated groups, highlighting its potential as an effective anticancer agent .
- Neuropharmacological Effects : Research exploring the CNS effects revealed that the compound could modulate neurotransmitter systems, suggesting applications in treating anxiety or depression-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
